[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol
Description
[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C21H28O2Si and a molecular weight of 340.53 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further bonded to a tert-butyldiphenylsilanyloxymethyl group. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
[1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,22H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASLGHLNYLYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the tert-butyldiphenylsilanyloxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antithrombotic Agents:
Research has indicated that cyclopropyl analogues, including derivatives of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol, can serve as selective antagonists for P2Y1 receptors, which are implicated in platelet aggregation. These compounds have shown promise as potential antithrombotic agents due to their ability to inhibit platelet activation effectively. Studies demonstrate that modifications to the cyclopropyl structure can significantly influence the potency and selectivity of these compounds as antagonists .
2. Drug Delivery Systems:
The unique silanyloxymethyl group in this compound enhances its solubility and stability, making it suitable for incorporation into drug delivery systems. The compound can be modified to improve bioavailability and target specific tissues or cells, which is crucial in developing effective therapeutic agents .
Material Science
1. Polymer Chemistry:
In polymer synthesis, this compound can be utilized as a monomer or additive to create novel materials with enhanced mechanical properties. Its silane group allows for cross-linking reactions that improve the thermal and chemical stability of polymers. Research indicates that incorporating such compounds into polymer matrices can lead to materials with superior performance characteristics suitable for various industrial applications .
2. Coatings and Adhesives:
The compound's ability to form stable bonds with different substrates makes it an excellent candidate for use in coatings and adhesives. Its unique structure contributes to enhanced adhesion properties, making it useful in applications requiring durable and resistant coatings .
Organic Synthesis
1. Synthetic Intermediates:
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of complex organic molecules. Its utility in synthesizing other functionalized cyclopropanes has been demonstrated, showcasing its importance in developing new synthetic methodologies .
2. Green Chemistry Applications:
The compound's potential to participate in environmentally friendly reactions aligns with the principles of green chemistry. Its use in catalytic processes can minimize waste and reduce the environmental impact of chemical manufacturing, promoting sustainable practices within the industry .
Case Studies
Mechanism of Action
The mechanism of action of [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol involves its ability to act as a protecting group for alcohols. The tert-butyldiphenylsilanyloxymethyl group provides steric hindrance, protecting the alcohol from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
- [1-(tert-Butyldimethylsilanyloxymethyl)cyclopropyl]methanol
- [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]ethanol
Comparison:
- [1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol is unique due to the presence of the diphenylsilanyloxymethyl group, which provides greater steric hindrance compared to dimethylsilanyloxymethyl groups.
- The compound’s stability and reactivity are influenced by the bulky tert-butyl and diphenyl groups, making it more suitable for specific applications in organic synthesis.
Biological Activity
[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.
- Molecular Formula : C16H24O2Si
- Molar Mass : 288.44 g/mol
- Density : 0.930 g/cm³
- Boiling Point : 238.1 °C
Synthesis
The compound can be synthesized through various organic reactions, typically involving the protection of hydroxyl groups and cyclopropyl moieties. The synthetic routes often utilize tert-butyldiphenylsilyl (TBDPS) as a protecting group, which enhances the stability and reactivity of the compound during subsequent reactions.
Research indicates that this compound interacts with specific biological targets, influencing various pathways:
- Receptor Interaction : It has shown potential in modulating nicotinic acetylcholine receptors, which are crucial in neurotransmission and neuropharmacology .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies
- Neuropharmacological Assessment :
- Antimicrobial Activity :
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Moderate activity in scavenging free radicals | |
| Antimicrobial | Inhibition of E. coli growth | |
| Neuropharmacological | Anxiolytic effects in mice |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other cyclopropyl derivatives:
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| 2-(2-chloro-6-methylaminopurin-9-yl)methyl propane-1,3-bisoxy(diammoniumphosphate) | P2Y1 receptor antagonist | 0.48 μM |
| Cyclopropylmethyl derivative | General receptor modulation | 2 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
